Cas no 2331211-57-3 ((1S,3R)-3-Amino-cyclohexanol hydrochloride)

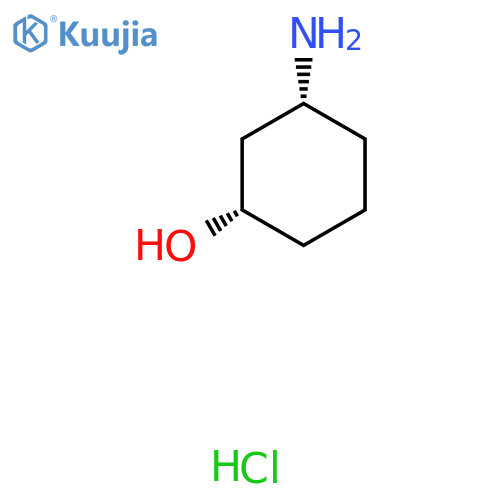

2331211-57-3 structure

商品名:(1S,3R)-3-Amino-cyclohexanol hydrochloride

CAS番号:2331211-57-3

MF:C6H14ClNO

メガワット:151.634460926056

MDL:MFCD26954735

CID:4738592

PubChem ID:67293480

(1S,3R)-3-Amino-cyclohexanol hydrochloride 化学的及び物理的性質

名前と識別子

-

- (1S,3R)-3-Amino-cyclohexanol hydrochloride

- cis-3-Amino-cyclohexanol hydrochloride

- (1S,3R)-3-Aminocyclohexanol hydrochloride

- NJGXTVICXVECGR-IBTYICNHSA-N

- 8415AH

- NE64496

- (+/-)-cis-3-aminocyclohexanol hydrochloride

- Cyclohexanol, 3-amino-, hydrochloride, cis- (9CI)

- (1S,3R)-3-AMINOCYCLOHEXAN-1-OL HYDROCHLORIDE

- C6H14ClNO

- CS-0112892

- ZEA55544

- A935170

- EN300-19960090

- BS-16212

- (1S,3R)-3-Aminocyclohexanol HCl

- 2331211-57-3

- SCHEMBL2145083

- AKOS037648998

- cis-3-Amino-cyclohexanol HCl

- D77153

- (1S,3R)-3-AMINO-CYCLOHEXANOL HCL

- (1S,3R)-3-Aminocyclohexanolhydrochloride

- A20032

- 124555-44-8

- cis-3-aminocyclohexanol HCl

- MFCD26954735

- DB-360207

-

- MDL: MFCD26954735

- インチ: 1S/C6H13NO.ClH/c7-5-2-1-3-6(8)4-5;/h5-6,8H,1-4,7H2;1H/t5-,6+;/m1./s1

- InChIKey: NJGXTVICXVECGR-IBTYICNHSA-N

- ほほえんだ: Cl.O[C@H]1CCC[C@H](C1)N

計算された属性

- せいみつぶんしりょう: 151.0763918g/mol

- どういたいしつりょう: 151.0763918g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 74.9

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.2

(1S,3R)-3-Amino-cyclohexanol hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM433470-10g |

(1S,3R)-3-AMINOCYCLOHEXANOL HYDROCHLORIDE |

2331211-57-3 | 95%+ | 10g |

$2280 | 2023-02-02 | |

| Chemenu | CM433470-25g |

(1S,3R)-3-AMINOCYCLOHEXANOL HYDROCHLORIDE |

2331211-57-3 | 95%+ | 25g |

$5045 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92154-1-10G |

(1S,3R)-3-amino-cyclohexanol hydrochloride |

2331211-57-3 | 97% | 10g |

¥ 12,236.00 | 2023-04-06 | |

| eNovation Chemicals LLC | Y1131498-250mg |

(1S,3R)-3-Amino-cyclohexanol hydrochloride |

2331211-57-3 | 95% | 250mg |

$285 | 2024-07-28 | |

| Enamine | EN300-19960090-0.25g |

(1S,3R)-3-aminocyclohexan-1-ol hydrochloride |

2331211-57-3 | 95% | 0.25g |

$297.0 | 2023-08-31 | |

| Enamine | EN300-19960090-5.0g |

(1S,3R)-3-aminocyclohexan-1-ol hydrochloride |

2331211-57-3 | 95% | 5g |

$1900.0 | 2023-06-01 | |

| eNovation Chemicals LLC | D683906-1G |

(1S,3R)-3-aminocyclohexanol;hydrochloride |

2331211-57-3 | 97% | 1g |

$230 | 2024-05-23 | |

| Chemenu | CM433470-100g |

(1S,3R)-3-AMINOCYCLOHEXANOL HYDROCHLORIDE |

2331211-57-3 | 95%+ | 100g |

$11400 | 2023-02-02 | |

| eNovation Chemicals LLC | D683906-5G |

(1S,3R)-3-aminocyclohexanol;hydrochloride |

2331211-57-3 | 97% | 5g |

$825 | 2024-05-23 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1098S-5g |

(1S,3R)-3-Amino-cyclohexanol hydrochloride |

2331211-57-3 | 98% | 5g |

16943.89CNY | 2021-05-07 |

(1S,3R)-3-Amino-cyclohexanol hydrochloride 関連文献

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

2331211-57-3 ((1S,3R)-3-Amino-cyclohexanol hydrochloride) 関連製品

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2331211-57-3)(1S,3R)-3-Amino-cyclohexanol hydrochloride

清らかである:99%/99%

はかる:1g/5g

価格 ($):205.0/1020.0

atkchemica

(CAS:2331211-57-3)(1S,3R)-3-Amino-cyclohexanol hydrochloride

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ